2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid
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Overview
Description
2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid, also known as Chlorothiazole Acetic Acid (CTAA), is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. CTAA is a thiazole derivative that has been synthesized using a variety of methods and has shown promising results in its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of CTAA involves the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in memory and cognitive function. CTAA has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
CTAA has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. CTAA has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, CTAA has been found to inhibit the growth of cancer cells and has been shown to have antimicrobial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using CTAA in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. CTAA has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using CTAA in lab experiments is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the research and development of CTAA. One potential direction is the development of CTAA-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the development of CTAA-based anticancer drugs. Additionally, further research is needed to understand the potential toxicity of CTAA and its effects on the environment.
Synthesis Methods
The synthesis of CTAA involves the reaction of 5-chloro-2-mercaptobenzothiazole with acrylonitrile followed by hydrolysis to yield CTAA. Other methods of synthesis include the reaction of 5-chloro-2-mercaptobenzothiazole with α-bromoacrylic acid or α-bromopropionic acid followed by hydrolysis to yield CTAA.
Scientific Research Applications
CTAA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. CTAA has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[(5-chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-2-3-12(6-9(13)14)5-8-11-4-7(10)15-8/h2,4H,1,3,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSGEHSRTJYPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=NC=C(S1)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid |
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